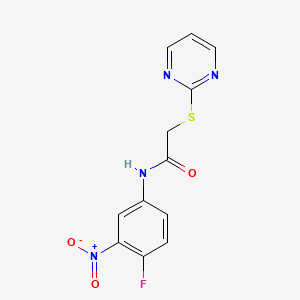
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide is a useful research compound. Its molecular formula is C12H9FN4O3S and its molecular weight is 308.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, focusing on its efficacy against various pathogens, cytotoxicity profiles, and implications for further research.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H9F1N4O2S
- Molecular Weight : 272.27 g/mol
The antimicrobial activity of this compound appears to be linked to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways associated with nucleic acid synthesis. This is particularly relevant in the context of resistant strains of bacteria.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of this compound against various strains of bacteria, specifically Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values indicate a promising profile for this compound when tested in combination with other antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) against Klebsiella pneumoniae
| Compound Name | MIC (µg/mL) |
|---|---|
| This compound | 512 |
| Ciprofloxacin | 0.5 |
| Cefepime | 32 |
| Ceftazidime | 16 |
| Meropenem | 0.25 |
| Imipenem | 0.25 |
The MIC for this compound is significantly higher than that of conventional antibiotics, indicating that while it may not be as potent on its own, it could serve as an adjunct therapy when combined with other antibiotics to enhance efficacy against resistant strains.
Cytotoxicity Studies
Preliminary cytotoxicity tests have shown that this compound exhibits low toxicity levels in vitro. This is an important characteristic for any potential therapeutic agent as it suggests a favorable safety profile.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| HEK293 (Human Embryonic Kidney) | >1000 |
| MCF7 (Breast Cancer) | >1000 |
| A549 (Lung Cancer) | >1000 |
The IC50 values indicate that the compound does not exhibit significant cytotoxic effects at concentrations that would be therapeutically relevant.
Case Studies and Research Findings
- Combination Therapy : A study investigated the effects of combining this compound with ciprofloxacin and meropenem against Klebsiella pneumoniae strains. The results demonstrated enhanced bactericidal activity, suggesting that this compound could be a valuable addition to existing antibiotic regimens.
- Mechanistic Insights : Research has indicated that the compound may interfere with bacterial DNA synthesis by acting on topoisomerases, which are crucial for DNA replication and repair processes.
-
Future Directions : Given its unique structure and promising biological activity, further studies are warranted to explore its full potential, including:
- Structure-activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess pharmacokinetics and therapeutic outcomes.
- Investigating potential applications beyond antibacterial activity, such as antiviral or antifungal properties.
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O3S/c13-9-3-2-8(6-10(9)17(19)20)16-11(18)7-21-12-14-4-1-5-15-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBVFVFKDIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














